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Introduction

Acalabrutinib is an orally available, second-generation inhibitor of Bruton's tyrosine kinase

(BTK) that is highly selective and potent.[1][2] It is utilized in the treatment of various B-cell

malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).

[2][3] Acalabrutinib-D4 is the deuterium-labeled analogue of Acalabrutinib.[1] The

incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent

compound. This makes Acalabrutinib-D4 an invaluable tool in pharmaceutical research and

development, particularly as an internal standard for quantitative bioanalytical assays, such as

liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics

of Acalabrutinib.[1][4] Deuterated standards are preferred in bioanalysis because they exhibit

nearly identical chemical properties and extraction behavior to the analyte while being

distinguishable by mass, ensuring accurate quantification.[4]

Chemical Structure and Properties
Acalabrutinib-D4 is structurally identical to Acalabrutinib, with the exception of four hydrogen

atoms on the pyridinyl ring being replaced by deuterium.

IUPAC Name: 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-

(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide[5]

Synonyms: ACP-196-d4, Calquence-d4[1][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b11932273?utm_src=pdf-interest
https://www.medchemexpress.com/acalabrutinib-d4.html
https://en.wikipedia.org/wiki/Acalabrutinib
https://en.wikipedia.org/wiki/Acalabrutinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8162209/
https://www.benchchem.com/product/b11932273?utm_src=pdf-body
https://www.medchemexpress.com/acalabrutinib-d4.html
https://www.benchchem.com/product/b11932273?utm_src=pdf-body
https://www.medchemexpress.com/acalabrutinib-d4.html
https://pubs.rsc.org/en/content/articlepdf/2022/ra/d1ra09026g
https://pubs.rsc.org/en/content/articlepdf/2022/ra/d1ra09026g
https://www.benchchem.com/product/b11932273?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Acalabrutinib-D4
https://www.medchemexpress.com/acalabrutinib-d4.html
https://www.sussex-research.com/products/si010190
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 2699608-18-7[1]

Table 1: Physicochemical Properties of Acalabrutinib-D4
Property Value Source(s)

Molecular Formula C₂₆H₁₉D₄N₇O₂ [6]

Molecular Weight 469.5 g/mol [5][6]

Appearance Pale Yellow Solid [7]

Solubility Soluble in Methanol [7]

Storage Condition 2-8°C or -20°C [6][7]

Isotopic Enrichment >95% [6]

Mechanism of Action
Acalabrutinib is a targeted therapy that functions as a highly selective, irreversible inhibitor of

Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling

pathway.[8][9]

BTK's Role: BTK is a key component of the BCR signaling cascade, which is essential for

the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[10]

[11]

Covalent Inhibition: Acalabrutinib forms a covalent bond with a specific cysteine residue

(Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][12] This binding is

irreversible, leading to the permanent inactivation of the enzyme.

Pathway Disruption: By inhibiting BTK, Acalabrutinib effectively blocks the downstream

signaling pathways that are aberrantly activated in B-cell cancers, including the NF-κB, PI3K,

and MAPK pathways.[11]

Therapeutic Effect: The disruption of these critical survival signals induces apoptosis

(programmed cell death) and inhibits the proliferation of cancerous B-cells, thereby slowing

the progression of the malignancy.[8][11]
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Due to its high selectivity for BTK over other kinases (such as ITK, EGFR, and SRC),

Acalabrutinib is associated with fewer off-target effects compared to the first-generation BTK

inhibitor, ibrutinib.[2][10]
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Caption: BTK signaling pathway and the point of irreversible inhibition by Acalabrutinib.
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Experimental Protocols
Synthesis Overview
The synthesis of Acalabrutinib is a multi-step process. While specific, proprietary details may

vary, publicly available information outlines a general strategy. An improved and industrially

viable process focuses on preparing key intermediates in high yield, often avoiding time-

consuming chromatographic purification.[13][14] A crucial intermediate in the synthesis is (S)-4-

(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[13] This

intermediate is then reacted to introduce the but-2-ynoyl group to the pyrrolidine ring,

completing the Acalabrutinib molecule. The deuterated pyridinyl moiety required for

Acalabrutinib-D4 is incorporated during the synthesis of the core benzamide structure.

Bioanalytical Quantification via LC-MS/MS
This protocol describes a method for the simultaneous quantification of Acalabrutinib and its

metabolites in human plasma, using Acalabrutinib-D4 as an internal standard (IS).[4]

Materials and Reagents:

Working standards of Acalabrutinib, Acalabrutinib-D4, and any relevant metabolites.

HPLC-grade water, acetonitrile, and methanol.

Analytical grade formic acid, dimethyl sulfoxide (DMSO), and tert-butyl methyl ether

(TBME).

Human blank plasma.

Instrumentation:

Liquid Chromatography system (e.g., Shimadzu LC-20AD).

Tandem Mass Spectrometer (e.g., AB SCIEX API-4500) with a Turbo Ion Spray interface.

Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of plasma sample, add the internal standard solution (Acalabrutinib-D4).
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Add 2.5 mL of TBME as the extraction solvent.

Vortex the mixture for 10 minutes.

Centrifuge at 4000 rpm for 10 minutes at 4°C.

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at

40°C.

Reconstitute the residue in 1 mL of the mobile phase.

Inject a small volume (e.g., 15 µL) into the LC-MS/MS system.

Chromatographic Conditions:

Column: A suitable C18 analytical column.

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g.,

ammonium formate buffer).

Flow Rate: As optimized for the column (e.g., 1.0 mL/min).

Mass Spectrometer Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

Acalabrutinib: m/z 466.1 → 372.1

Acalabrutinib-D4 (IS): m/z 470.1 → 376.1[4]

Data Analysis:

Quantify Acalabrutinib by calculating the peak area ratio of the analyte to the internal

standard (Acalabrutinib-D4) and comparing it against a standard calibration curve.
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Purity Analysis via RP-HPLC
This protocol outlines a representative Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for determining the purity of Acalabrutinib in bulk drug

substance.[15]

Materials and Reagents:

Acalabrutinib reference standard.

HPLC-grade water and methanol.

Instrumentation:

HPLC system with a UV detector.

Chromatographic Conditions:

Column: Zodiasil C18 (150 mm x 4.6 mm, 5 µm).

Mobile Phase: Water:Methanol (60:40 v/v).

Flow Rate: 0.8 mL/min.

Detection: UV at 230 nm.

Injection Volume: 10 µL.

Run Time: Approximately 6 minutes.

Procedure:

Prepare a standard stock solution of Acalabrutinib (e.g., 1000 µg/mL) in the diluent (mobile

phase).

Prepare working solutions of appropriate concentrations from the stock solution.

Inject the solutions into the HPLC system.
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The retention time for Acalabrutinib is expected to be approximately 2.76 minutes under

these conditions.[15]

Assess purity by calculating the percentage area of the main Acalabrutinib peak relative to

the total area of all peaks in the chromatogram.

The method should be validated according to ICH guidelines for parameters such as

linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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